The synthesis of triethylenetetramine-d4 tetrahydrochloride involves several key steps, primarily focusing on the reduction of appropriate precursors. One method includes the use of ethylenediamine as a starting material, which undergoes a series of reactions to form a dinitrile intermediate. This intermediate can then be reduced to yield triethylenetetramine.
The synthesis process typically involves:
The molecular structure of triethylenetetramine-d4 tetrahydrochloride consists of six carbon atoms, fourteen hydrogen atoms (including deuterated hydrogen), four nitrogen atoms, and four chloride ions. The deuterium substitution enhances its utility in studies requiring isotopic labeling.
Triethylenetetramine-d4 tetrahydrochloride participates in various chemical reactions due to its amine functional groups. Key reactions include:
These reactions are significant in both synthetic organic chemistry and materials science.
The mechanism of action for triethylenetetramine-d4 tetrahydrochloride primarily revolves around its ability to chelate metal ions. When introduced into a solution containing metal ions, the compound coordinates with the metal through its nitrogen atoms, effectively stabilizing the complex formed. This process can be described as follows:
Triethylenetetramine-d4 tetrahydrochloride has several scientific applications:
Triethylenetetramine-d4 tetrahydrochloride is systematically named as N1,N1'-(Ethane-1,2-diyl-d4)bis(ethane-1,2-diamine) tetrahydrochloride, reflecting the precise location of the four deuterium atoms on the central ethylene bridge. Its molecular formula is C6H14D4N4·4HCl, yielding a molecular weight of 296.10 g/mol for the deuterated tetrahydrochloride salt compared to 292.08 g/mol for the unlabeled compound [1] [6]. The structural deuteration minimally impacts its three-dimensional conformation or electronic properties, preserving its chemical functionality while creating a mass signature detectable via analytical instrumentation.
Table 1: Chemical Identifiers of Triethylenetetramine-d4 Tetrahydrochloride
Identifier Type | Value |
---|---|
Systematic Name | N1,N1'-(Ethane-1,2-diyl-d4)bis(ethane-1,2-diamine) tetrahydrochloride |
CAS Number (Freebase) | 1067245-32-2 [3] [4] [6] |
CAS Number (Salt) | See Synonyms |
Molecular Formula | C6H14D4N4·4HCl |
Molecular Weight | 296.10 g/mol [1] [6] |
Common Synonyms | Trientine-d4 tetrahydrochloride; Triethylenetetramine-2H4 tetrahydrochloride; Trientine D4 Tetrahydrochloride [4] [5] |
SMILES Notation | NCCNC([2H])([2H])C([2H])([2H])NCCN.[4HCl] [5] |
The compound carries several synonymous designations reflecting its relationship to the therapeutic agent trientine (triethylenetetramine tetrahydrochloride), often denoted as "trientine-d4 tetrahydrochloride" in pharmacological research contexts [4] [5]. Its Chemical Abstracts Service (CAS) registry number 1067245-32-2 specifically identifies the deuterated freebase form, while the tetrahydrochloride salt lacks a universal CAS assignment across suppliers, contributing to variability in nomenclature across scientific databases and commercial catalogs [3] [6].
Deuterium incorporation into pharmaceutical compounds serves multiple analytical objectives, primarily enabling quantitative mass spectrometric analysis through the creation of a unique isotopic signature. Triethylenetetramine-d4 tetrahydrochloride functions as an ideal internal standard for liquid chromatography (LC-MS) and gas chromatography (GC-MS) quantification of non-deuterated trientine (TETA) in complex biological matrices like plasma, urine, or tissue homogenates [4]. The deuterium atoms generate a consistent +4 Dalton mass shift relative to the natural compound, permitting baseline chromatographic separation and eliminating ion suppression artifacts through co-elution with the analyte.
The strategic placement of deuterium on the central ethylene bridge (ethane-1,2-diyl-d4) ensures isotopic stability during sample preparation and analysis. This location minimizes potential deuterium-hydrogen exchange in protic solvents, maintaining the mass differential essential for accurate quantification [5]. Furthermore, the deuteration depth (four atoms) provides a sufficient mass shift for discrimination without significantly altering the compound’s physicochemical behavior – retaining near-identical chromatographic retention times, ionization efficiency, and extraction recovery rates compared to the non-deuterated molecule [4].
Beyond quantification, deuterated analogs facilitate metabolic pathway tracing. By administering triethylenetetramine-d4 alongside the non-labeled drug, researchers can distinguish drug-derived metabolites from endogenous polyamines (like putrescine or spermidine) in biological systems using high-resolution mass spectrometry. This capability is critical given the intricate interplay between therapeutic polyamines and endogenous metabolic networks, particularly in conditions like Wilson's disease where trientine is employed as a copper-chelating agent [2] [4].
Table 2: Analytical Advantages of Deuterium Labeling in Triethylenetetramine-d4
Characteristic | Impact on Analytical Applications |
---|---|
Mass Shift | +4 Da vs. non-deuterated TETA enabling MS discrimination [4] [6] |
Chemical Identity | Retained bioactivity and chelation properties for physiologically relevant studies |
Metabolic Stability | Central ethylene deuteration reduces H/D exchange risk in biological media |
Chromatography | Near-identical retention to unlabeled TETA facilitating peak alignment |
Sensitivity | Enables detection at low concentrations via reduced matrix interference |
The development of deuterated polyamine derivatives parallels advancements in both isotope chemistry and polyamine biology. Early polyamine research, notably Antonie van Leeuwenhoek's 1678 identification of spermine crystals in human semen, established the biological significance of these nitrogenous bases [2]. However, it wasn't until the mid-20th century that metabolic studies demanded precise tracing methodologies. The isolation of key polyamines – putrescine (diamine), spermidine (triamine), and spermine (tetramine) – revealed their fundamental roles in cell proliferation, regeneration, and differentiation, creating a need for isotopically labeled analogs to map their biosynthesis and catabolism [2].
Initial tracer studies utilized radioactive isotopes (e.g., 14C-labeled putrescine). While effective, these posed safety challenges and regulatory constraints. The emergence of stable isotope labeling in the 1970s-1980s offered a safer alternative. Deuterium labeling gained prominence due to relative synthetic accessibility and compatibility with mass spectrometry. Triethylenetetramine-d4 emerged as part of this broader trend, specifically designed to probe the pharmacology of trientine – a therapeutic polyamine analog used since the 1960s for Wilson's disease. Its synthesis addressed the urgent need for reliable quantification of trientine amid complex endogenous polyamine backgrounds in patient samples [3] [4].
The evolution of synthetic methodologies enabled cost-effective production of high isotopic purity (>98% D4) triethylenetetramine-d4. Modern routes typically involve catalytic deuteration of precursor alkynes or halogenated intermediates, followed by salt formation to yield the stable tetrahydrochloride [5]. Suppliers now offer this compound under Good Manufacturing Practice (GMP)-like conditions for regulated bioanalysis, accompanied by comprehensive Certificates of Analysis (CoA) detailing chemical purity, isotopic enrichment, and suitability for use in Abbreviated New Drug Applications (ANDA) or commercial quality control [4] [5]. This progression from basic research tool to standardized reference material underscores its established role in pharmaceutical development pipelines.
Table 3: Key Developments in Deuterated Polyamine Research
Time Period | Development | Impact on Triethylenetetramine-d4 Research |
---|---|---|
Pre-1950s | Isolation and structural elucidation of spermine, spermidine, putrescine [2] | Established biological context for polyamine therapeutics |
1960s-1970s | Therapeutic use of trientine (TETA) begins; Recognition of polyamine roles in growth and cancer [2] | Created need for quantifying TETA pharmacokinetics |
1980s-1990s | Advancements in stable isotope synthesis and benchtop LC-MS/MS | Enabled practical synthesis and application of deuterated internal standards like TETA-d4 |
2000s-Present | Commercial availability of deuterated polyamine analogs (e.g., TETA-d4) with regulatory support documentation [3] [4] [5] | Facilitated standardized bioanalytical methods for drug development |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9